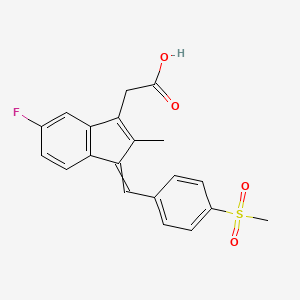

Sulindac sulfone

概要

説明

Exisulind, also known by its trade name Aptosyn, is a sulfone derivative of the nonsteroidal anti-inflammatory drug sulindac. It is a selective apoptotic anti-neoplastic drug that induces apoptosis in precancerous and cancerous cells by inhibiting cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE). This compound has shown promise in the treatment and prevention of various cancers, including colorectal, lung, and prostate cancers .

準備方法

The synthesis of Exisulind involves several steps:

- p-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium propionate to form p-fluoro-alpha-methylcinnamic acid.

Hydrogenation: The resulting compound is hydrogenated over palladium on carbon in ethanol to yield p-fluoro-alpha-methylhydrocinnamic acid.

Cyclization: This intermediate undergoes cyclization with polyphosphoric acid to produce 6-fluoro-2-methylindanone.

Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid and then hydrolyzed to form 5-fluoro-2-methylindenyl-3-acetic acid.

Final Steps: This compound is then condensed with p-methylthiobenzaldehyde and oxidized to yield the final product, Exisulind.

化学反応の分析

Exisulind undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it back to its sulfoxide form.

科学的研究の応用

Exisulind has been extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting tumor growth in rodent models of colon, breast, prostate, and lung cancers. It is also being investigated for its role in preventing the recurrence of polyps in patients with familial adenomatous polyposis. Additionally, Exisulind has been found to enhance the antiproliferative effects of other chemotherapeutic agents such as gemcitabine, vinorelbine, and irinotecan .

作用機序

Exisulind exerts its effects by inhibiting cGMP-PDE, leading to sustained elevation of cGMP levels. This elevation activates protein kinase G, which in turn induces apoptosis in cancer cells. The compound specifically targets precancerous and cancerous cells due to their overexpression of cGMP-PDE. This mechanism is independent of cyclooxygenase inhibition, making Exisulind unique among its class .

類似化合物との比較

Exisulind is compared with other sulindac derivatives, such as sulindac sulfoxide and sulindac sulfide. Unlike these compounds, Exisulind does not inhibit cyclooxygenase enzymes, which reduces the risk of gastrointestinal side effects. Other similar compounds include:

Sulindac: A nonsteroidal anti-inflammatory drug with known effects on prostaglandin synthesis.

Sulindac Sulfoxide: An oxidative metabolite of sulindac with anti-inflammatory properties.

Sulindac Sulfide: Another metabolite of sulindac that has shown chemopreventive potential

Exisulind’s unique mechanism of action and its ability to induce apoptosis without affecting cyclooxygenase enzymes make it a promising candidate for cancer therapy and prevention.

特性

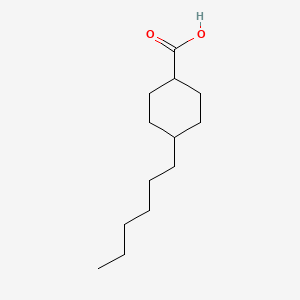

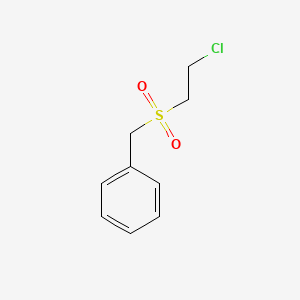

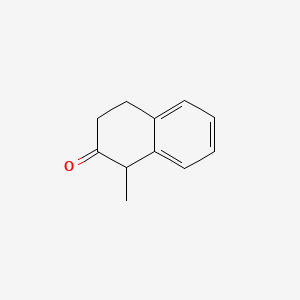

分子式 |

C20H17FO4S |

|---|---|

分子量 |

372.4 g/mol |

IUPAC名 |

2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) |

InChIキー |

MVGSNCBCUWPVDA-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |

正規SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzo[g]indole](/img/structure/B1329717.png)